Boc-Lys(Ac)-AMC

説明

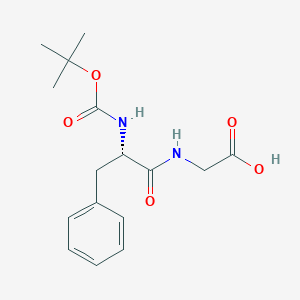

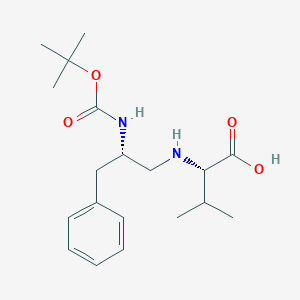

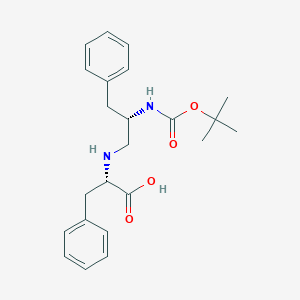

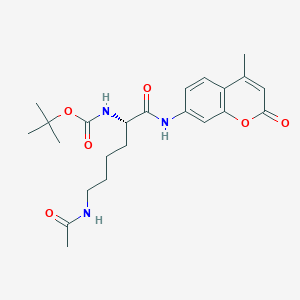

Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs) . Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity .

Synthesis Analysis

The synthesis of Boc-Lys(Ac)-AMC involves several steps, including the protection of the amine group, the acetylation of the lysine side chain, and the conjugation of the substrate to the fluorophore.Molecular Structure Analysis

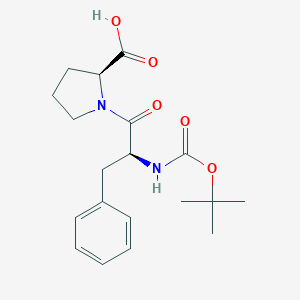

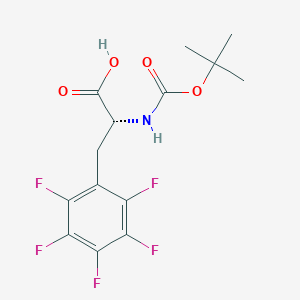

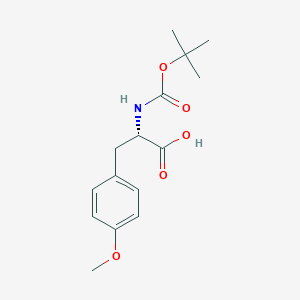

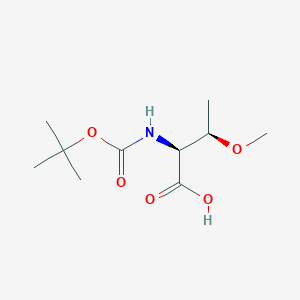

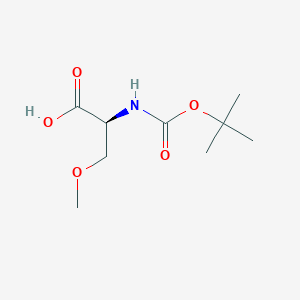

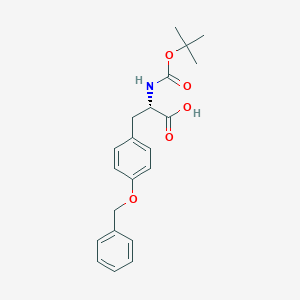

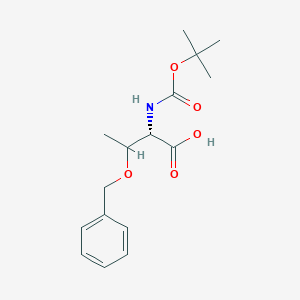

The molecular formula of Boc-Lys(Ac)-AMC is C23H31N3O6 . The InChi Code is InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 .Chemical Reactions Analysis

Boc-Lys(Ac)-AMC is a substrate for histone deacetylases (HDACs). It undergoes deacetylation by an HDAC, followed by cleavage by trypsin, resulting in the release of 7-amino-4-methylcoumarin (AMC) .Physical And Chemical Properties Analysis

Boc-Lys(Ac)-AMC has a molecular weight of 445.5 . It is a crystalline solid . It is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (3 mg/ml) .科学的研究の応用

Summary of Application

Boc-Lys(Ac)-AMC, like other Boc-protected amino acids, plays a pivotal role in the synthesis of multifunctional targets, especially in peptide synthesis . The Boc group is used for protecting amino functions during the synthesis process .

Method of Application

The Boc group is introduced to the amino function to form a Boc-derivative. This derivative is stable under conditions that would deprotect benzyl carbamates (Cbz-compounds), another type of protecting group . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Results or Outcomes

The use of Boc-protection in peptide synthesis has been well-documented and has contributed to the fast success of this protecting group . It is also applied in solid phase peptide synthesis for temporary protection of the α-amino group .

Field: Biochemistry - Histone Deacetylase Activity Assay

Summary of Application

Boc-Lys(Ac)-AMC could potentially be used in histone deacetylase activity assays . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Method of Application

In a histone deacetylase activity assay, the substrate (potentially Boc-Lys(Ac)-AMC) would be incubated with the HDAC enzyme. The deacetylation of the substrate by the HDAC would be monitored, providing information about the activity of the HDAC .

Results or Outcomes

The results of such an assay would provide insights into the activity of HDACs, which play a crucial role in the regulation of gene expression .

Field: Biochemistry - Enzyme Kinetics

Summary of Application

Boc-Lys(Ac)-AMC could potentially be used in enzyme kinetics studies . Enzyme kinetics is the study of the chemical reactions that are catalyzed by enzymes, with a focus on their reaction rates .

Method of Application

In an enzyme kinetics study, the substrate (potentially Boc-Lys(Ac)-AMC) would be incubated with the enzyme of interest. The rate of the reaction would be monitored, providing information about the enzyme’s activity .

Results or Outcomes

The results of such a study would provide insights into the activity of the enzyme of interest, which could have implications for understanding biological processes and developing drugs .

Field: Chemistry - Dual Protection of Amino Functions

Summary of Application

Boc-Lys(Ac)-AMC, like other Boc-protected amino acids, can be used in the dual protection of amino functions . This is important in the synthesis of multifunctional targets .

Method of Application

The Boc group is introduced to the amino function to form a Boc-derivative. This derivative is stable under conditions that would deprotect benzyl carbamates (Cbz-compounds), another type of protecting group . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Results or Outcomes

The use of Boc-protection in the dual protection of amino functions has been well-documented and has contributed to the success of this protecting group . It is also applied in solid phase peptide synthesis for temporary protection of the α-amino group .

Field: Biochemistry - Protein Deacetylation

Summary of Application

Boc-Lys(Ac)-AMC could potentially be used in protein deacetylation studies . Protein deacetylation is a process where acetyl groups are removed from proteins, which can affect their function .

Method of Application

In a protein deacetylation study, the substrate (potentially Boc-Lys(Ac)-AMC) would be incubated with the deacetylase enzyme. The deacetylation of the substrate by the deacetylase would be monitored, providing information about the activity of the deacetylase .

Results or Outcomes

The results of such a study would provide insights into the activity of deacetylases, which play a crucial role in the regulation of protein function .

Field: Chemistry - Facilitated Cleavage Studies

Summary of Application

Boc-Lys(Ac)-AMC, like other Boc-protected amino acids, can be used in facilitated cleavage studies . This involves studying the interaction between two protecting groups on the same nitrogen .

Method of Application

The Boc group is introduced to the amino function to form a Boc-derivative. This derivative is stable under conditions that would deprotect benzyl carbamates (Cbz-compounds), another type of protecting group . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Results or Outcomes

The use of Boc-protection in facilitated cleavage studies has been well-documented and has contributed to the success of this protecting group . It is also applied in solid phase peptide synthesis for temporary protection of the α-amino group .

Safety And Hazards

Boc-Lys(Ac)-AMC is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTRDULVNIPNLW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431743 | |

| Record name | Boc-Lys(Ac)-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(Ac)-AMC | |

CAS RN |

233691-67-3 | |

| Record name | Boc-Lys(Ac)-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)